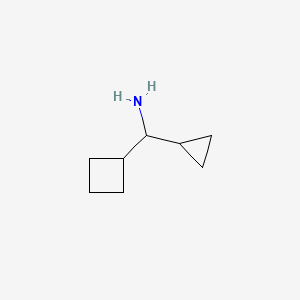

Cyclobutyl(cyclopropyl)methanamine

Descripción

Cyclobutyl(cyclopropyl)methanamine is a bicyclic amine featuring both cyclopropyl and cyclobutyl moieties. Below, we compare this compound with key analogs based on synthesis, safety, and structural features.

Propiedades

IUPAC Name |

cyclobutyl(cyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-8(7-4-5-7)6-2-1-3-6/h6-8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIIRLWKPRAVDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270498-67-3 | |

| Record name | cyclobutyl(cyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(cyclopropyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with nickel dichloride and tetrahydrofuran. Sodium borohydride is added in batches under nitrogen protection, maintaining the reaction temperature between 20-45°C for 10-18 hours. The reaction mixture is then cooled, and water is added to separate the organic and aqueous layers. The organic layer is dried using anhydrous sodium sulfate and filtered to obtain the product .

Industrial Production Methods: Industrial production methods for Cyclobutyl(cyclopropyl)methanamine are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the compound’s hazardous nature .

Análisis De Reacciones Químicas

Types of Reactions: Cyclobutyl(cyclopropyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine group and the strained rings, which make the compound reactive under specific conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Cyclobutyl(cyclopropyl)methanamine.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(cyclopropyl)ketone, while reduction can produce cyclobutyl(cyclopropyl)methanol .

Aplicaciones Científicas De Investigación

Cyclobutyl(cyclopropyl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: Cyclobutyl(cyclopropyl)methanamine is used in the development of specialty chemicals and materials.

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The presence of cycloalkyl groups (cyclopropyl, cyclobutyl) and aromatic substituents significantly impacts physicochemical properties. Key analogs include:

- (3-Cyclopropylphenyl)methanamine: A monocyclic derivative with a phenyl substituent .

- (1-(3-Chlorophenyl)cyclopropyl)methanamine : Incorporates a chlorophenyl group, enhancing electronic effects .

- Cyclobutyl(phenyl)methanamine hydrochloride : Features a cyclobutyl ring paired with a phenyl group, highlighting steric differences .

Table 1: Structural and Molecular Properties

Pharmacological Relevance

- ALK inhibitors : Cyclopropane-containing amines are explored as kinase inhibitors () .

- Spirocyclic derivatives : Cyclopropane rings in tadalafil analogs () suggest applications in PDE5 inhibition .

The cyclobutyl group’s larger size may enhance target binding affinity but reduce metabolic stability compared to cyclopropane.

Actividad Biológica

Cyclobutyl(cyclopropyl)methanamine is a compound of significant interest in medicinal and biochemical research due to its unique structural features and biological activities. This article delves into its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

Cyclobutyl(cyclopropyl)methanamine features a cyclobutane ring fused with a cyclopropane moiety, contributing to its rigidity and unique binding characteristics with various biomolecules. The compound's structure allows it to fit into the active sites of enzymes, influencing their catalytic functions.

2.1 Enzyme Interactions

Cyclobutyl(cyclopropyl)methanamine interacts with several key enzymes, notably cytochrome P450 enzymes. These interactions can modulate enzyme activity, leading to alterations in metabolic processes. The compound’s ability to inhibit or activate enzymes is crucial for understanding its pharmacological effects.

| Enzyme | Effect | Mechanism |

|---|---|---|

| Cytochrome P450 | Inhibition | Binds to heme group, preventing substrate access |

| Other Enzymes | Variable effects | Alters catalytic activity based on binding affinity |

2.2 Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling: Alters pathways by interacting with membrane receptors.

- Gene Expression: Modulates transcription factors, impacting cellular metabolism.

3. Molecular Mechanism

At the molecular level, cyclobutyl(cyclopropyl)methanamine can inhibit or activate enzymes by fitting into their active sites. For example, its interaction with cytochrome P450 leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress at high concentrations.

4. Dosage Effects in Animal Models

Research indicates that dosage significantly affects the biological activity of cyclobutyl(cyclopropyl)methanamine:

- Low Doses: Modulate enzyme activity without significant toxicity.

- High Doses: Induce adverse effects such as liver damage and oxidative stress.

5. Metabolic Pathways

Cyclobutyl(cyclopropyl)methanamine undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that further interact with other biomolecules.

| Pathway | Metabolite | Biological Impact |

|---|---|---|

| Oxidative Metabolism | Hydroxylated derivatives | Alters metabolic flux and influences drug efficacy |

6. Transport and Distribution

The compound’s distribution within biological systems is facilitated by specific transporters and binding proteins, which are critical for its efficacy:

- Membrane Transporters: Facilitate uptake into cells.

- Intracellular Binding Proteins: Influence localization and accumulation within tissues.

7.1 Therapeutic Applications

Recent studies have explored the potential of cyclobutyl(cyclopropyl)methanamine in pain relief and as an analgesic agent. For instance, compounds derived from this structure have shown promise in preclinical models for managing chronic pain conditions (US3285922A) .

7.2 Antimicrobial Activity

Research has indicated that derivatives containing cyclopropane exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections (Molecules) .

8.

Cyclobutyl(cyclopropyl)methanamine demonstrates a range of biological activities through its interactions with enzymes and cellular components. Its unique structural properties make it a valuable compound in medicinal chemistry and pharmacology. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.